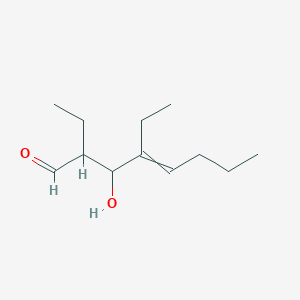
2,4-Diethyl-3-hydroxyoct-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diethyl-3-hydroxyoct-4-enal is an organic compound characterized by its unique structure, which includes a hydroxyl group, an aldehyde group, and a double bond within an octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethyl-3-hydroxyoct-4-enal can be achieved through several methods. One common approach involves the aldol condensation reaction between 2,4-diethylhexanal and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the reaction. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of renewable feedstocks, can be explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2,4-Diethyl-3-hydroxyoct-4-enal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 2,4-Diethyl-3-oxooct-4-enal or 2,4-Diethyl-3-carboxyoct-4-enal.
Reduction: 2,4-Diethyl-3-hydroxyoctanol.
Substitution: 2,4-Diethyl-3-chlorooct-4-enal or 2,4-Diethyl-3-bromooct-4-enal.
Scientific Research Applications
2,4-Diethyl-3-hydroxyoct-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It can be used as a probe to study enzyme-catalyzed reactions involving aldehydes and alcohols.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,4-Diethyl-3-hydroxyoct-4-enal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of Schiff bases. This interaction can modulate the activity of enzymes and other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diethyl-3-hydroxyhex-4-enal
- 2,4-Diethyl-3-hydroxydec-4-enal
- 2,4-Diethyl-3-hydroxyhept-4-enal
Uniqueness
2,4-Diethyl-3-hydroxyoct-4-enal is unique due to its specific chain length and the presence of both hydroxyl and aldehyde functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
91156-42-2 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2,4-diethyl-3-hydroxyoct-4-enal |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10(5-2)12(14)11(6-3)9-13/h8-9,11-12,14H,4-7H2,1-3H3 |
InChI Key |
JMWCHBKZEQYXOL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=C(CC)C(C(CC)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


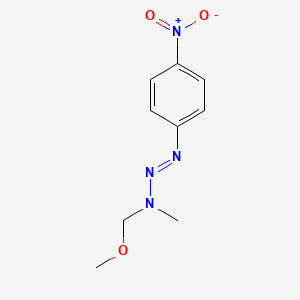
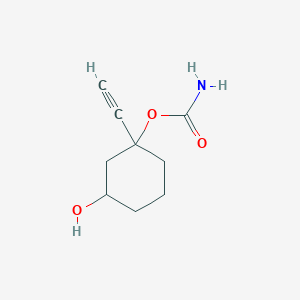
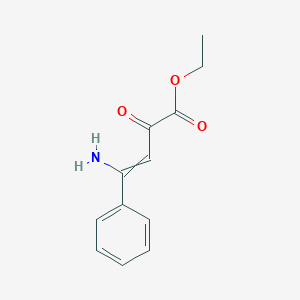
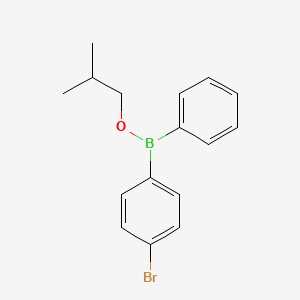
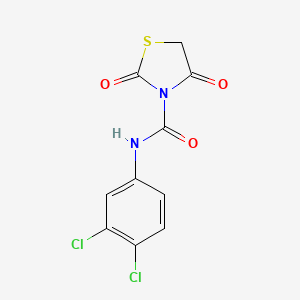
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
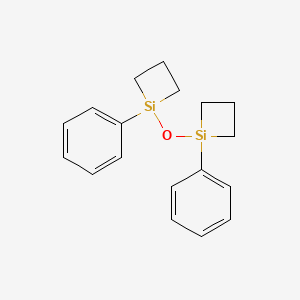

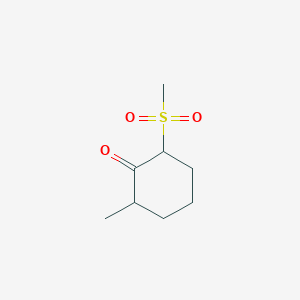
![3-{3-[Ethoxy(dimethyl)silyl]propyl}oxolane-2,5-dione](/img/structure/B14357285.png)
![1,1'-[1,2-Phenylenebis(oxyethane-2,1-diyloxy)]bis[2,6-bis(bromomethyl)benzene]](/img/structure/B14357289.png)
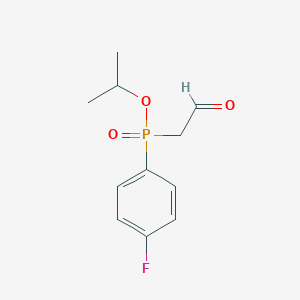
![[(1-Methylcyclopentyl)methyl]bis(2-methylpropyl)alumane](/img/structure/B14357305.png)
![N-[2-Methyl-6-(trifluoromethyl)phenyl]acetamide](/img/structure/B14357309.png)
